(R)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
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Overview
Description
®-tert-Butyl (6-oxopiperidin-3-yl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of ®-tert-Butyl (6-oxopiperidin-3-yl)carbamate involves several steps. One common synthetic route includes the reaction of ®-tert-butyl 3-hydroxypiperidine-1-carboxylate with a suitable oxidizing agent to form the desired compound. The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) for oxidation .
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be cost-effective and scalable for large-scale production .
Chemical Reactions Analysis
®-tert-Butyl (6-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC or DMP to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols or amines .
Scientific Research Applications
®-tert-Butyl (6-oxopiperidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
Biology: The compound is studied for its potential biological activities, including its role as a building block for drug design.
Medicine: Piperidine derivatives, including ®-tert-Butyl (6-oxopiperidin-3-yl)carbamate, are explored for their pharmacological properties and potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (6-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
®-tert-Butyl (6-oxopiperidin-3-yl)carbamate can be compared with other similar piperidine derivatives, such as:
(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate: The enantiomer of the compound, which may have different biological activities and properties.
®-tert-Butyl (3-hydroxypiperidin-1-yl)carbamate: A related compound with a hydroxyl group instead of an oxo group, leading to different reactivity and applications.
®-tert-Butyl (3-aminopiperidin-1-yl)carbamate: Another similar compound with an amino group, which can be used in different chemical reactions and biological studies.
Properties
IUPAC Name |
tert-butyl N-[(3R)-6-oxopiperidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNSUMIBERIFIT-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(=O)NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.